![molecular formula C16H15BrN2O4 B5985402 N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5985402.png)
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as BHMPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHMPH belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of BHMPH is not fully understood. However, it is believed that BHMPH exerts its antimicrobial activity by inhibiting the growth and replication of microorganisms. BHMPH has also been shown to induce apoptosis, a programmed cell death, in cancer cells, leading to their death. Additionally, BHMPH has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
BHMPH has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, including urease and tyrosinase, which are involved in various physiological processes. BHMPH has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis in cancer cells. Moreover, BHMPH has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage.
Advantages and Limitations for Lab Experiments
BHMPH has several advantages for laboratory experiments. It is easy to synthesize and can be obtained in high yields and purity. BHMPH has also been found to be stable under various experimental conditions, making it a suitable candidate for biological assays. However, BHMPH has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability. Moreover, BHMPH has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Future Directions
Several future directions can be explored in the field of BHMPH research. One potential direction is to investigate the molecular mechanism of BHMPH action in cancer cells and microorganisms. Another direction is to explore the potential of BHMPH as a lead compound for the development of new antimicrobial and anticancer agents. Moreover, the development of new formulations of BHMPH with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BHMPH in animal models can provide valuable information for its future clinical development.
In conclusion, BHMPH is a synthetic compound that has shown promising potential for therapeutic applications. Its antimicrobial, anticancer, and anti-inflammatory properties have been extensively studied in scientific research. However, further research is required to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Synthesis Methods
BHMPH can be synthesized by the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-hydroxy-2-phenylacetic acid hydrazide in the presence of a suitable catalyst. The synthesis of BHMPH has been optimized to achieve high yields and purity using various techniques, including microwave irradiation and solvent-free conditions.
Scientific Research Applications
BHMPH has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been reported to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. BHMPH has also been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, BHMPH has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-23-13-8-10(7-12(17)15(13)21)9-18-19-16(22)14(20)11-5-3-2-4-6-11/h2-9,14,20-21H,1H3,(H,19,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRXWBOKMLECCM-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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